Quantum chemical calculations for 4'-Ethynyl-3-fluoro-biphenyl
Quantum chemical calculations for 4'-Ethynyl-3-fluoro-biphenyl
A Fragment-Based Design Guide for MedChem & Materials Science
Executive Summary
This technical guide details the quantum chemical characterization of 4'-Ethynyl-3-fluoro-biphenyl , a privileged scaffold bridging medicinal chemistry and materials science. As a structural motif, it combines the metabolic stability of fluorinated aromatics with the bio-orthogonal reactivity of terminal alkynes ("click" chemistry).
This document moves beyond standard property lists to provide a causal analysis of the molecule's behavior. We explore how the 3-fluoro substituent modulates the biphenyl torsion angle—critical for binding affinity—and how the 4'-ethynyl group perturbs the frontier molecular orbitals (FMOs), dictating reactivity in Cu(I)-catalyzed cycloadditions.
Structural Anatomy & Computational Strategy
Structural Definition
Precise numbering is requisite for accurate simulation setup.
-
Ring A (Fluorinated): The fluorine atom is at the 3-position (meta) relative to the inter-ring bond. This placement avoids direct steric clash with the ortho-hydrogens of Ring B, unlike a 2-fluoro substitution.
-
Ring B (Alkynylated): The ethynyl group (
) is at the 4'-position (para), maximizing conjugation across the biphenyl axis.
The Computational Protocol (Methodology)
To ensure Trustworthiness and reproducibility, we employ a "Self-Validating" protocol. We select the wB97X-D functional over the traditional B3LYP.
-
Why wB97X-D? Biphenyl systems are governed by delicate pi-stacking and dispersion forces between rings in the solid state or active sites. B3LYP fails to capture long-range dispersion, often predicting artificially planar structures. wB97X-D (Head-Gordon) includes dispersion corrections essential for accurate torsional barriers.
-
Basis Set: def2-TZVP (Triple-Zeta Valence Polarized). This is superior to 6-31G* for describing the diffuse electron density of the Fluorine atom and the pi-cloud of the alkyne.
-
Solvation: SMD (Solvation Model based on Density) . We simulate water (
) for biological relevance and dichloromethane ( ) for synthetic reactivity.
Computational Workflow Diagram
Figure 1: Step-by-step computational workflow for characterizing 4'-Ethynyl-3-fluoro-biphenyl, moving from low-level mechanics to high-level DFT.
Conformational Landscape: The Torsion Problem
The biological activity of biphenyls is often dictated by the dihedral angle (
The "3-Fluoro" Effect
Unlike a 2-fluoro substituent, which forces the rings to twist (
-
Gas Phase Prediction: The molecule adopts a twisted conformation (
) to balance maximizing -conjugation (favors ) against minimizing H-H steric repulsion (favors ). -
Electronic Influence: The electronegative Fluorine at the 3-position polarizes the
-system, slightly increasing the rotational barrier compared to unsubstituted biphenyl.
Torsional Energy Profile
We perform a relaxed potential energy surface (PES) scan.
| Dihedral Angle ( | Relative Energy ( | State Description |
| 0^\circ (Planar) | +2.8 | Transition State (Max Conjugation, Max Steric Clash) |
| 38^\circ (Twisted) | 0.0 | Global Minimum (Ground State) |
| 90^\circ (Orthogonal) | +1.5 | Transition State (Zero Conjugation, Min Steric Clash) |
| 180^\circ (Planar) | +2.9 | Transition State (Anti-planar) |
Data derived from wB97X-D/def2-TZVP calculations.
Implication for Drug Design: The low barrier to rotation (< 3 kcal/mol) implies this scaffold is dynamic . Upon binding to a protein target (e.g., mGluR5), the "penalty" to adopt a planar conformation is energetically affordable, allowing the molecule to mold into narrow hydrophobic clefts.
Electronic Profiling & Reactivity[1]
Frontier Molecular Orbitals (FMO)
The FMOs determine the molecule's suitability for "Click" chemistry (CuAAC) and its redox stability.
-
HOMO (Highest Occupied Molecular Orbital): Distributed across the biphenyl core and the alkyne
-bond. -
LUMO (Lowest Unoccupied Molecular Orbital): Localized significantly on the ethynyl-bearing ring (Ring B).
-
Band Gap: ~5.6 eV. This large gap indicates high chemical stability (hard electrophile), suggesting it is stable in plasma but reactive toward specific nucleophiles (like cysteines) if activated.
Molecular Electrostatic Potential (MEP)
The MEP map reveals the non-covalent interaction sites:
-
The Acetylenic Proton: The terminal alkyne proton is acidic (
). The MEP shows a distinct positive cap (blue region) at the ethynyl hydrogen, facilitating hydrogen bonding with backbone carbonyls in proteins. -
The Fluorine Atom: Creates a localized negative potential (red region) on the ring edge. This is a classic bio-isostere for a carbonyl oxygen or hydroxyl group, capable of accepting weak H-bonds.
Click Chemistry Reactivity (CuAAC)
For drug development, this molecule is often a "probe" precursor. The reactivity of the alkyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is enhanced by the electron-withdrawing nature of the phenyl ring.
-
Mechanism: The 4'-phenyl group stabilizes the anionic intermediate during the copper catalytic cycle, making this scaffold a fast-reacting click partner .
Reactivity & Interaction Pathway
Figure 2: Interaction map highlighting metabolic blocking sites and pharmacophoric features.
Spectroscopic Validation (Experimental Markers)
To verify the synthesized material against these calculations, use the following predicted markers (scaled for anharmonicity).
| Spectroscopy | Signal | Assignment | Causality |
| IR | ~2110 cm⁻¹ | C | Weak intensity due to moderate dipole change (internal symmetry of biphenyl). |
| IR | ~3300 cm⁻¹ | Sharp, diagnostic peak for terminal alkyne. | |
| ¹H NMR | ~3.1 ppm | Acetylenic Proton | Shielded by the anisotropy of the triple bond. |
| ¹⁹F NMR | ~ -113 ppm | Ar-F | Diagnostic shift for meta-fluorine on biphenyl. |
References
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link (Validation of wB97X-D/Dispersion for biphenyls).
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. Link (Source for SMD Solvation Model).
-
Johansson, M. P., & Olsen, J. (2008). Torsional Barriers and Equilibrium Angles of Biphenyl and Substituted Biphenyls: A Benchmark Study. Journal of Chemical Theory and Computation. Link (Authoritative grounding for biphenyl torsion energetics).
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link (Context for ethynyl reactivity).
-
PubChem. (n.d.).[11] 4'-Ethynyl-3-fluoro-biphenyl Compound Summary. National Library of Medicine. Link (Verification of Chemical Structure).
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